Biotinylarginylchloromethane

Description

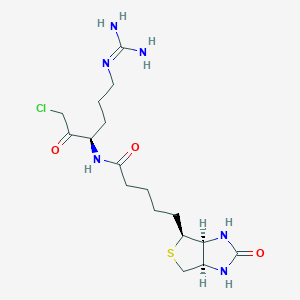

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYCJPZSFRVCIE-MPXAEWJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931302 | |

| Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142009-29-8 | |

| Record name | Biotinylarginylchloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Biotinylarginylchloromethane

Chemical Synthesis of Biotinylated Aminoacylchloromethanes

The creation of biotinylated aminoacylchloromethanes, such as biotinylarginylchloromethane, is a multi-step process that involves the careful assembly of its constituent parts. ontosight.ainih.gov The general approach focuses on first preparing the biotinylated amino acid and then introducing the reactive chloromethane (B1201357) group. smolecule.com

Strategic Incorporation of Biotinyl Moieties

The process of attaching a biotin (B1667282) molecule to a peptide or amino acid is known as biotinylation. wikipedia.org This is a critical step in the synthesis of biotinylarginylchloromethane as the biotin serves as a high-affinity tag for detection and purification using streptavidin or avidin (B1170675). wikipedia.orgsigmaaldrich.comqyaobio.com

Several methods exist for biotinylating peptides and amino acids. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. wikipedia.org The reaction conditions, such as pH, are optimized to ensure efficient labeling. sigmaaldrich.com For instance, labeling with NHS esters is typically performed at a pH between 7 and 9.

Another approach is to incorporate the biotin during solid-phase peptide synthesis. sigmaaldrich.com This allows for precise placement of the biotin label within the peptide sequence. sigmaaldrich.comresearchgate.net To minimize steric hindrance and potential interference with the peptide's biological activity or the biotin-avidin interaction, a spacer arm, such as polyethylene (B3416737) glycol (PEG), is often inserted between the biotin and the peptide. qyaobio.com

Table 1: Common Biotinylation Reagents and Their Target Functional Groups

| Biotinylation Reagent | Target Functional Group |

| NHS-Biotin | Primary amines (-NH2) |

| Maleimide-Biotin | Sulfhydryls (-SH) |

| Hydrazide-Biotin | Carbonyls (aldehydes, ketones) |

| Biotin-PEG-NHS | Primary amines (-NH2) with a spacer |

This table summarizes common classes of biotinylation reagents and the functional groups they target on biomolecules.

Functionalization with Chloromethane Electrophiles

The chloromethane group is a key functional component of biotinylarginylchloromethane, acting as a reactive "warhead" that forms a covalent bond with active site residues of target enzymes, leading to irreversible inhibition. ontosight.ai The introduction of this electrophilic group is a crucial step in the synthesis.

The synthesis of peptidyl-arginyl-chloromethanes involves specific chemical transformations. For instance, the synthesis of related peptidyl derivatives of arginylfluoromethanes has been achieved through methods like the Dakin-West reaction or by synthesizing a phthaloyl-blocked C-terminal fluoromethane (B1203902) followed by peptide elongation. nih.gov In these syntheses, the guanidino group of arginine is often protected, for example, as the bis-Cbz (benzyloxycarbonyl) derivative, to prevent unwanted side reactions. nih.gov While this example pertains to fluoromethanes, similar principles of protecting reactive groups and carefully controlling reaction conditions apply to the synthesis of their chloromethane counterparts. The synthesis of biotinylphenylalanylchloromethane (B126462) and biotinylarginylchloromethane has been described, demonstrating the feasibility of combining the biotin tag with the reactive chloromethylketone. nih.govgrafiati.comresearchgate.net

Targeted Chemical Modification of Arginine Residues within Peptidic Frameworks

The arginine residue in biotinylarginylchloromethane is crucial for its specificity towards certain proteases. ontosight.ai Modifying arginine residues within peptides is a field of significant interest in chemical biology, aiming to develop probes and understand protein function. nih.gov

Directly modifying the guanidinium (B1211019) group of arginine in a peptide is challenging due to its high pKa (around 12.5), which makes it weakly nucleophilic under physiological conditions. nih.govresearchgate.net However, several methods have been developed to achieve this. One approach involves using dicarbonyl compounds like phenylglyoxal (B86788) or 1,2-cyclohexanedione, which can selectively react with the guanidinium group. nih.gov Another strategy employs strong bases to deprotonate the guanidinium group, increasing its nucleophilicity, although this can lead to side reactions with sensitive peptides. nih.gov

A more recent and efficient method for the direct labeling of arginine residues in native peptides under mild conditions has been reported. nih.gov This procedure allows for the attachment of various reporter groups, including biotin, to the arginine side chain. The process involves dissolving the peptide in a suitable solvent like dry DMF, adding a base such as Barton's base to deprotonate the guanidinium group, and then adding an activated ester of the label. nih.gov This late-stage diversification method is valuable for creating chemical probes from existing peptides. nih.gov

Table 2: Methods for Arginine Modification

| Method | Reagents | Conditions | Limitations |

| Glyoxal Approach | Glyoxal | Mild | Sensitive intermediates, compromised yields nih.gov |

| 1,3-Diketones | 1,3-Diketones | Long reaction times | Low conversion and yields nih.gov |

| Strong Base | NaOH or KOH | Strongly basic | Incompatible with some peptides, side reactions nih.gov |

| Barton's Base | Barton's base, activated ester | Mild, 40°C | Requires dry conditions nih.gov |

| Dicarbonyl Compounds | Phenylglyoxal, cyclohexanedione | Mild | Can be used for selective labeling nih.gov |

This interactive table outlines various methods for the chemical modification of arginine residues, highlighting their reagents, conditions, and limitations.

Design Principles for Biotinylarginylchloromethane Analogues

The design of analogues of biotinylarginylchloromethane is guided by the desire to improve its properties as a research tool, such as its potency, selectivity, and utility in various biochemical assays. The bulky biotinyl moiety, while essential for detection, must be compatible with the inhibitor's effectiveness. nih.govnih.gov

One key design consideration is the peptide sequence. The amino acid sequence of the inhibitor significantly influences its relative effectiveness against different proteases. nih.gov For example, the inactivation rate of trypsin-like proteases by D-Phe-Pro-Arg-CH2F varied by over two orders of magnitude, highlighting the importance of the peptide backbone in determining specificity. nih.gov Analogues with different peptide sequences can be synthesized to target other proteases with different substrate specificities. For instance, biotinylphenylalanylchloromethane is a potent inactivator of chymotrypsin (B1334515). nih.govnih.gov

Another design principle involves the nature of the reactive group. While chloromethanes are effective, analogues with other reactive groups, such as fluoromethanes, have also been synthesized. nih.gov Fluoromethanes have been observed to alkylate serine proteases at a slower rate than chloromethanes, which could be advantageous in certain experimental setups. nih.gov

The linker between the biotin and the peptide is also a target for modification. As mentioned earlier, spacers like PEG can be introduced to reduce steric hindrance and improve solubility. qyaobio.com The length and chemical nature of the spacer can be varied to optimize the performance of the biotinylated probe.

Finally, the development of analogues can also focus on improving synthetic accessibility. The synthesis and purification of complex biotinylated compounds can be challenging. Therefore, designing analogues with more straightforward synthetic routes is a practical consideration.

Molecular Mechanism of Serine Proteinase Inactivation by Biotinylarginylchloromethane

Principles of Covalent Active-Site-Directed Irreversible Inhibition

Covalent active-site-directed irreversible inhibitors, also known as affinity labels, are a class of enzyme inactivators that bear a structural resemblance to the enzyme's natural substrate. This resemblance allows them to be recognized by and bind to the enzyme's active site. However, unlike a true substrate, these inhibitors possess a reactive functional group that, once the inhibitor is properly positioned within the active site, forms a stable covalent bond with a crucial amino acid residue.

The process typically follows a two-step kinetic model:

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by the inhibitor's affinity for the active site, similar to the formation of an enzyme-substrate complex.

Irreversible Inactivation: Following the initial binding, the reactive group on the inhibitor reacts with a functional group of an amino acid residue within the active site, forming a stable covalent adduct (E-I*). This chemical modification is effectively irreversible, leading to the permanent inactivation of the enzyme molecule.

This targeted approach ensures high specificity, as the inhibitor is directed to the active site of a particular enzyme or class of enzymes, minimizing off-target effects. The strength of the covalent bond formed prevents the inhibitor from dissociating, meaning that the restoration of enzyme activity requires the synthesis of new enzyme molecules.

Specificity and Reactivity Towards Trypsin-like Serine Proteinases

Biotinylarginylchloromethane is specifically designed to target trypsin-like serine proteinases. These enzymes are characterized by their ability to cleave peptide bonds on the carboxyl side of basic amino acid residues, namely arginine and lysine (B10760008). The specificity of Biotinylarginylchloromethane for this class of enzymes is a direct result of its chemical structure.

| Inhibitor | Target Enzyme | Apparent Second-Order Rate Constant (kapp/[I]) (M-1·min-1) | Reference |

|---|---|---|---|

| Biotinylarginylchloromethane | Trypsin | ~1.0 x 105 | nih.govnih.gov |

This high rate constant indicates that Biotinylarginylchloromethane is a highly effective inactivator of trypsin. nih.govnih.gov

To understand the specificity of Biotinylarginylchloromethane, it is useful to compare it with related compounds designed to inhibit other classes of serine proteinases. For instance, Biotinylphenylalanylchloromethane (B126462) is an analogous compound where the arginine residue is replaced by phenylalanine. This substitution dramatically shifts its specificity towards chymotrypsin (B1334515), a serine proteinase that preferentially cleaves after large hydrophobic residues like phenylalanine.

| Inhibitor | Target Enzyme | Apparent Second-Order Rate Constant (kapp/[I]) (M-1·min-1) | Reference |

|---|---|---|---|

| Biotinylarginylchloromethane | Trypsin | ~1.0 x 105 | nih.govnih.gov |

| Biotinylphenylalanylchloromethane | Chymotrypsin | ~4.9 x 103 | nih.govnih.gov |

The approximately 20-fold higher rate constant of Biotinylarginylchloromethane for trypsin compared to that of Biotinylphenylalanylchloromethane for chymotrypsin highlights the exquisite specificity conferred by the arginine side chain in targeting trypsin-like enzymes. nih.govnih.gov The presence of the bulky biotinyl group does not significantly hinder the inhibitory effectiveness, as these rates are comparable to those of simpler urethane-protected analogues. nih.govnih.gov

Role of the Arginine Side Chain in Enzyme-Probe Recognition and Orientation

The specificity of Biotinylarginylchloromethane for trypsin-like serine proteinases is primarily dictated by the interaction between its arginine side chain and the enzyme's S1 specificity pocket. ebi.ac.uk In trypsin and related enzymes, the S1 pocket contains a negatively charged aspartate residue (Asp189) at its base. ebi.ac.uk

The positively charged guanidinium (B1211019) group of the arginine side chain of Biotinylarginylchloromethane forms a strong ionic bond with the carboxylate group of Asp189. ebi.ac.uk This specific, high-affinity interaction serves two critical functions:

Recognition: It ensures that the inhibitor is selectively recognized and bound by trypsin-like proteases over other types of proteases that lack this specific binding pocket.

Orientation: This precise docking correctly orients the reactive chloromethyl ketone group of the inhibitor within the active site, placing it in close proximity to the catalytic residues.

This "lock-and-key" fit is fundamental to the inhibitor's potency and specificity, guiding the reactive portion of the molecule to its intended target within the enzyme's catalytic machinery.

Covalent Adduct Formation and Irreversible Binding at the Enzyme Active Site

Once Biotinylarginylchloromethane is correctly positioned within the active site of a trypsin-like serine proteinase, the irreversible inactivation step occurs through the formation of a covalent adduct. The catalytic machinery of serine proteinases involves a "catalytic triad" of amino acid residues, typically consisting of a serine, a histidine, and an aspartate. ebi.ac.uk

The chloromethyl ketone moiety of Biotinylarginylchloromethane is a potent alkylating agent. The mechanism of inactivation involves the alkylation of the N-3 position of the imidazole (B134444) ring of the active site histidine residue (His57 in trypsin) by the chloromethyl group. reddit.com This reaction is a nucleophilic substitution where the nitrogen atom of the histidine acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion.

This alkylation of the active site histidine effectively disrupts the catalytic triad (B1167595), rendering the enzyme incapable of performing its normal catalytic function. The resulting covalent bond between the inhibitor and the enzyme is highly stable, leading to the irreversible inactivation of the proteinase. nih.gov

Applications of Biotinylarginylchloromethane in Biochemical and Proteomic Investigations

Detection and Profiling of Serine Proteinase Activity

Biotinylarginylchloromethane is a valuable reagent for the detection and characterization of trypsin-like serine proteinases. nih.govnih.gov Its design as an affinity label allows it to specifically target and covalently modify the active site of these enzymes. nih.gov

Visualization via SDS-PAGE and Western Blotting with Streptavidin Conjugates

A primary application of Biotinylarginylchloromethane is the visualization of active serine proteinases following their separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov After a protein mixture is separated by size using SDS-PAGE and transferred to a membrane (Western blotting), the biotin (B1667282) tag on the enzyme-bound Biotinylarginylchloromethane provides a convenient handle for detection.

The high-affinity interaction between biotin and streptavidin is exploited for this purpose. nih.govresearchgate.net The membrane is incubated with a streptavidin molecule that has been conjugated to a reporter enzyme, such as alkaline phosphatase or horseradish peroxidase. nih.govnih.govnih.gov This enzyme-linked streptavidin binds to the biotinylated protease. Subsequent addition of a substrate for the reporter enzyme results in a detectable signal (e.g., a colored precipitate or light emission), revealing the presence and size of the active serine proteinase. nih.govnih.govresearchgate.net This technique allows for the specific identification of active proteases within a complex biological sample. nih.govnih.gov

Elucidation of Enzyme Binding Pockets and Catalytic Mechanisms

The specificity of Biotinylarginylchloromethane for trypsin-like serine proteinases is dictated by the arginine residue, which mimics the natural substrate of these enzymes. wou.edulibretexts.org Trypsin-like proteases have a deep S1 binding pocket containing a negatively charged aspartate residue at its base. wou.edu This aspartate forms a salt bridge with the positively charged guanidinium (B1211019) group of the incoming arginine substrate, ensuring proper positioning for catalysis. wou.edu The chloromethyl ketone group of Biotinylarginylchloromethane then acts as a reactive "warhead," forming a covalent bond with a key histidine residue within the enzyme's catalytic triad (B1167595) (composed of serine, histidine, and aspartate). wou.edulibretexts.org This irreversible binding inactivates the enzyme. nih.govnih.gov

By acting as a potent active-site-directed inactivator, Biotinylarginylchloromethane helps to confirm the presence and role of these specific residues in the binding pocket and catalytic mechanism. nih.govnih.govfrontiersin.orgnih.gov The fact that the bulky biotinyl moiety does not hinder the inhibitor's effectiveness further underscores the specific nature of the interaction within the enzyme's active site. nih.govnih.gov Studies with similar biotin-dependent enzymes have shown that substrate binding can induce conformational changes that form the biotin binding pocket, a mechanism that may be relevant to how biotinylated inhibitors like Biotinylarginylchloromethane are recognized. nih.gov

Activity-Based Protein Profiling (ABPP) using Biotinylarginylchloromethane as an Activity-Based Probe

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of entire enzyme families within complex biological samples. nih.govwikipedia.org ABPP utilizes activity-based probes (ABPs), which are small molecules that covalently label the active site of a specific class of enzymes. wikipedia.orgfrontiersin.org Biotinylarginylchloromethane is a classic example of an ABP designed to target serine proteinases.

The fundamental components of an ABP like Biotinylarginylchloromethane are:

A reactive group (or "warhead"): In this case, the chloromethyl ketone, which forms a covalent bond with a nucleophilic residue in the enzyme's active site. wikipedia.org

A binding group: The arginine residue, which provides specificity for trypsin-like serine proteases. wou.edu

A reporter tag: The biotin moiety, which allows for the detection and enrichment of the labeled enzymes. nih.gov

A key advantage of ABPP is its ability to measure enzyme activity directly, rather than relying on protein or mRNA abundance, which may not correlate with the functional state of the enzyme. wikipedia.org This is particularly important for proteases, which are often regulated by endogenous inhibitors or exist as inactive zymogens. wikipedia.org

Integration into Affinity Purification Strategies for Target Identification

The biotin tag on Biotinylarginylchloromethane is instrumental in affinity purification strategies aimed at identifying and isolating specific serine proteinases from complex mixtures like cell lysates. smolecule.comnih.govnih.gov This approach is a cornerstone of target identification in chemical proteomics. nih.gov

The general workflow for affinity purification using Biotinylarginylchloromethane is as follows:

A biological sample (e.g., a cell lysate) is incubated with Biotinylarginylchloromethane, allowing the probe to covalently label its target serine proteinases. nih.gov

The entire proteome is then passed over a solid support, typically magnetic beads or a chromatography resin, that has been coated with streptavidin or a related biotin-binding protein like neutravidin. nih.govneb.com

The high-affinity interaction between biotin and streptavidin causes the biotinylated proteins (the target proteases) to be captured on the support, while all other proteins are washed away. nih.govneb.com

The captured proteins can then be eluted from the support. nih.gov

Once isolated, the purified proteins can be identified using techniques like mass spectrometry. nih.govnih.gov This integration of affinity purification with mass spectrometry, often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), allows for the identification of hundreds of active enzymes from a single experiment. wikipedia.orgnih.gov

| Strategy Component | Description |

| Probe | Biotinylarginylchloromethane |

| Affinity Matrix | Streptavidin- or Neutravidin-coated beads/resin |

| Principle | High-affinity interaction between biotin and streptavidin |

| Downstream Analysis | SDS-PAGE, Western Blotting, Mass Spectrometry |

Advanced Research Methodologies and Analytical Approaches for Biotinylarginylchloromethane Studies

Spectroscopic and Biophysical Characterization of Probe-Enzyme Interactions

The initial characterization of the interaction between a probe like Biotinylarginylchloromethane and its target enzyme involves a suite of spectroscopic and biophysical techniques. These methods provide critical insights into the binding kinetics, affinity, and conformational changes that occur upon complex formation.

Spectroscopic techniques such as UV-visible and fluorescence spectroscopy can monitor changes in the local environment of aromatic amino acid residues of the enzyme upon binding of the biotinylated probe. mdpi.com For instance, a shift in the fluorescence emission spectrum of tryptophan residues within the enzyme's active site can indicate the binding of Biotinylarginylchloromethane.

Biophysical methods offer quantitative data on binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful technique for real-time analysis of biomolecular interactions. In a typical SPR experiment to study Biotinylarginylchloromethane, the target enzyme would be immobilized on a sensor chip, and a solution containing the biotinylated probe would be flowed over the surface. The change in the refractive index at the surface, caused by the binding of the probe to the enzyme, is measured and used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) is another key biophysical technique that directly measures the heat change associated with the binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces behind the probe-enzyme interaction.

Illustrative Data Table for Biophysical Characterization The following table represents hypothetical data that could be generated from biophysical studies of a biotinylated probe-enzyme interaction.

| Technique | Parameter Measured | Hypothetical Value for Probe-Enzyme Interaction |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1.0 x 10⁻³ s⁻¹ | |

| Dissociation Constant (KD) | 4.0 nM | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -15.2 kcal/mol | |

| Entropy Change (ΔS) | -10.8 cal/mol·K |

Mass Spectrometry-Based Identification of Biotinylation Sites and Protein Targets

Mass spectrometry (MS) is an indispensable tool for identifying the specific amino acid residues modified by a biotinylated probe and for discovering the protein targets of the probe within a complex biological sample. nih.govacs.orgnih.gov The general workflow for identifying biotinylation sites involves the covalent labeling of target proteins with the biotinylated probe, followed by enzymatic digestion of the proteins into smaller peptides.

The resulting peptide mixture is then subjected to enrichment of the biotinylated peptides, typically using streptavidin-coated beads, which exhibit a very high affinity for biotin (B1667282). nih.govacs.org After stringent washing steps to remove non-specifically bound peptides, the enriched biotinylated peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netbiorxiv.org

In the mass spectrometer, the peptides are ionized and their mass-to-charge ratios are measured. The peptides are then fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information that allows for the identification of the peptide and the precise localization of the biotin modification. Advanced MS-based workflows, such as those employing automated sample processing, can improve the reproducibility and throughput of biotinylation site identification. nih.govbiorxiv.org

Illustrative Data Table for Mass Spectrometry Findings The following table represents hypothetical data from an LC-MS/MS experiment to identify biotinylation sites.

| Identified Protein | Peptide Sequence | Modified Residue | Mass Shift (Da) |

| Protease X | ...VLG[R]GG... | Arg-124 | +452.2 |

| Protease Y | ...AFK[R]TQ... | Arg-88 | +452.2 |

R* indicates the site of biotinylation.

In Vitro Biochemical Assay Development and Optimization for Biotinylated Probes

The development of robust in vitro biochemical assays is essential for quantifying the inhibitory potency of compounds like Biotinylarginylchloromethane and for screening compound libraries to identify new inhibitors. wuxibiology.comceltarys.comnih.gov These assays are designed to measure the activity of the target enzyme in the presence and absence of the inhibitor.

For a protease inhibitor like Biotinylarginylchloromethane, a typical assay would involve incubating the target protease with a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage. The rate of signal generation is proportional to the enzyme's activity. The inhibitory effect of the biotinylated probe is determined by measuring the reduction in the rate of substrate cleavage at various concentrations of the probe.

Assay optimization is a critical step to ensure the reliability and sensitivity of the results. nih.govnih.gov This involves determining the optimal concentrations of the enzyme and substrate, as well as the ideal buffer conditions, pH, and temperature. For biotinylated probes, it is also important to ensure that the biotin moiety itself does not interfere with the assay readout. The use of biotinylated fluorophores in assay development can enhance signal detection and specificity. celtarys.com

Illustrative Data Table for In Vitro Assay Optimization The following table shows hypothetical results from an assay optimization experiment.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| pH | 6.5 | 7.5 | 8.5 | 7.5 |

| Enzyme Conc. | 1 nM | 5 nM | 10 nM | 5 nM |

| Substrate Conc. | 1 µM | 10 µM | 100 µM | 10 µM |

| Signal-to-Background | 5 | 15 | 12 | 15 |

Computational Modeling and Docking Studies of Probe-Enzyme Complexes

Computational modeling and molecular docking provide valuable insights into the three-dimensional interactions between a probe like Biotinylarginylchloromethane and its target enzyme at an atomic level. nih.govresearchgate.netmdpi.combamsjournal.com These in silico approaches can predict the binding mode of the probe in the enzyme's active site and identify the key amino acid residues involved in the interaction.

Molecular docking simulations begin with the three-dimensional structures of the enzyme and the ligand (Biotinylarginylchloromethane). The enzyme structure can be obtained from protein databases or generated through homology modeling if an experimental structure is not available. The ligand structure is built and optimized using computational chemistry software. The docking algorithm then systematically explores different orientations and conformations of the ligand within the enzyme's binding site to find the most energetically favorable binding pose.

The results of docking studies are typically ranked based on a scoring function that estimates the binding affinity. These studies can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the probe-enzyme complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the probe-enzyme complex over time. uiuc.eduuiuc.edunih.gov MD simulations provide a more realistic representation of the binding event and can be used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon binding.

Illustrative Data Table for Molecular Docking Results The following table presents hypothetical results from a molecular docking study.

| Parameter | Value |

| Docking Score (kcal/mol) | -9.8 |

| Predicted Hydrogen Bonds | Arg-124 (enzyme) - Carbonyl O (probe) |

| Asp-189 (enzyme) - Guanidino group (probe) | |

| Key Hydrophobic Interactions | Trp-215 (enzyme), Tyr-99 (enzyme) |

Future Prospects and Conceptual Advancements in Biotinylarginylchloromethane Research

Rational Design of Next-Generation Active-Site-Directed Biotinylated Probes

The rational design of next-generation biotinylated probes is a dynamic field of research, focusing on enhancing specificity, efficacy, and versatility. nih.govnih.gov Key to this is the modification of the probe's components to optimize its interaction with the target molecule.

Future design strategies for probes like a hypothetical Biotinylarginylchloromethane would likely involve:

Modulating the Linker: The length and chemical nature of the linker connecting biotin (B1667282) to the arginine-chloromethane moiety can be altered. This can influence the probe's solubility, cell permeability, and the distance between the biotin tag and the labeled protein, which is crucial for subsequent detection and analysis.

Varying the Targeting Moiety: While arginine directs the probe to the active sites of certain enzymes like serine proteinases, substituting arginine with other amino acids or small molecules could retarget the probe to different enzyme classes.

Optimizing the Reactive Group: The chloromethane (B1201357) group is an irreversible inhibitor. Future designs might incorporate photoreactive or chemically-triggered reactive groups to allow for temporal control over the labeling process.

| Probe Component | Potential Modifications | Desired Outcome |

| Targeting Moiety | Substitution of Arginine | Altered enzyme specificity |

| Linker | Varying length and composition | Improved solubility and spatial control |

| Reactive Group | Introduction of photo-activatable groups | Temporal control of labeling |

| Biotin Tag | Chemical modifications | Enhanced binding to avidin (B1170675)/streptavidin |

Exploration of Novel Enzyme Targets Beyond Serine Proteinases

The arginine component of Biotinylarginylchloromethane suggests a primary affinity for serine proteinases, which often have a specificity pocket that accommodates arginine residues. nih.gov However, the principles of active-site-directed probes can be extended to a wide array of enzyme classes.

The exploration of novel enzyme targets is a significant area of future research. rsc.org By modifying the targeting part of the molecule, probes can be designed to interact with other enzyme families, such as:

Cysteine Proteases: These could be targeted by probes with a reactive group that specifically reacts with the thiol group in the active site.

Kinases: Probes could be designed to mimic ATP and bind to the ATP-binding pocket of kinases.

Glycosidases: By incorporating sugar-like moieties, probes could be directed to the active sites of these enzymes.

The identification of novel enzyme targets for such probes will be crucial for expanding their application in drug discovery and basic research. nih.gov

Development of Biotinylarginylchloromethane for Proximity Labeling Applications

Proximity labeling is a powerful technique used to identify proteins that are in close proximity to a protein of interest within a living cell. nih.govresearchgate.net This method typically employs an enzyme, such as BioID or APEX, fused to a protein of interest, which then biotinylates nearby proteins. nih.govresearchgate.net

A molecule like Biotinylarginylchloromethane could potentially be adapted for proximity labeling in a targeted manner. If the chloromethane group were replaced with a promiscuous biotinylating enzyme or a catalyst that generates reactive biotin species, the probe could be directed to the active site of a specific enzyme and then label the surrounding proteins. This would provide a "snapshot" of the protein interaction network in a highly specific subcellular location.

Conceptual Application in Targeted Proximity Labeling:

Delivery: The probe enters the cell and is directed to the active site of a target enzyme by the arginine moiety.

Activation: An external trigger (e.g., light) could activate a catalyst attached to the probe.

Labeling: The activated catalyst generates reactive biotin molecules that covalently attach to nearby proteins.

Analysis: The biotinylated proteins are then purified and identified by mass spectrometry.

Integration into Systems Biology Approaches for Proteome-Wide Analysis

Systems biology aims to understand the complex interactions within biological systems. alliedacademies.org Proteome-wide analysis, a key component of systems biology, involves the large-scale study of proteins and their functions. researchgate.netnih.govnih.gov

Active-site-directed biotinylated probes could be valuable tools in systems biology for several reasons:

Activity-Based Protein Profiling (ABPP): These probes can be used to identify the active members of an enzyme family within a complex proteome. This provides a functional readout of the proteome that goes beyond simple protein abundance measurements.

Target Identification and Validation: By assessing which proteins are labeled by a specific probe, researchers can identify potential drug targets.

Mapping Enzyme-Substrate Interactions: Variations of these probes could be used to trap and identify the natural substrates of enzymes.

Innovations in Chemical Biology Applications of Biotinylated Reagents

The versatility of biotin as a molecular tag continues to drive innovation in chemical biology. researchgate.net The strong and specific interaction between biotin and avidin/streptavidin is leveraged in a wide range of applications, from protein purification to cellular imaging.

Future innovations in the application of biotinylated reagents, including potential molecules like Biotinylarginylchloromethane, may include:

Multiplexed Imaging: The development of biotin derivatives with different spectral properties could allow for the simultaneous imaging of multiple enzyme activities within a single cell.

Cleavable Linkers: Incorporating linkers that can be cleaved by specific stimuli (e.g., light, enzymes) would allow for the controlled release of labeled proteins, facilitating their analysis.

Super-Resolution Microscopy: The small size of the biotin tag makes it compatible with advanced imaging techniques, enabling the visualization of enzyme activity at the nanoscale.

Q & A

Q. How should researchers present complex dose-dependent effects of biotinylarginylchloromethane in figures?

- Methodological Answer : Use heatmaps or 3D surface plots to visualize multi-parametric data (e.g., inhibition vs. time vs. concentration). Avoid overcrowding figures; place secondary data (e.g., raw spectra) in supplementary files. Adhere to journal-specific formatting for color schemes and labels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.